(8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile is a complex organic compound with a unique structure that includes an ethoxy group, a methyl group, and a tetrahydronaphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8R)-6-ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Ethoxy Group: This step involves the ethoxylation of the intermediate compound using ethyl alcohol in the presence of an acid catalyst.
Addition of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Carbonitrile Group: This is typically done through a cyanation reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(8R)-6-ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(8R)-6-ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (8R)-6-ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(8R)-stroside A: A phenylpropanoid glycoside with similar structural features.
(8R)-evofolin B: Another phenylpropanoid glycoside with comparable properties.
Dichapetalin-type triterpenoids: These compounds share some structural similarities and biological activities.
Uniqueness
(8R)-6-ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile is unique due to its specific combination of functional groups and its tetrahydronaphthalene core, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H17NO |
---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
(8R)-6-ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C14H17NO/c1-3-16-13-7-10(2)14-11(8-13)5-4-6-12(14)9-15/h5-6,8,10,14H,3-4,7H2,1-2H3/t10-,14?/m1/s1 |
InChI-Schlüssel |
LFASXNMUQXHHTI-IAPIXIRKSA-N |
Isomerische SMILES |
CCOC1=CC2=CCC=C(C2[C@@H](C1)C)C#N |
Kanonische SMILES |
CCOC1=CC2=CCC=C(C2C(C1)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.